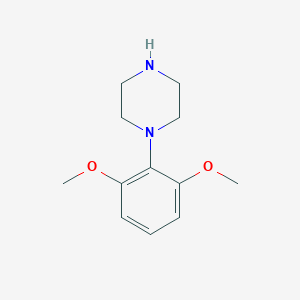

1-(2,6-Dimethoxyphenyl)piperazine

Descripción general

Descripción

1-(2,6-Dimethoxyphenyl)piperazine is an organic compound with the molecular formula C12H18N2O2. It is a white crystalline solid that is soluble in both water and organic solvents. This compound is known for its stability and thermal resistance, making it a valuable substance in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,6-Dimethoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amines.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted piperazines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Research

- Antidepressant Activity : DMO-PIP has been studied for its potential antidepressant effects. Research indicates that it may act as a serotonin receptor modulator, influencing neurotransmitter systems associated with mood regulation. A study published in Psychopharmacology highlighted its ability to enhance serotonin levels in the brain, suggesting its efficacy in treating depression .

- Anxiolytic Effects : Similar to its antidepressant properties, DMO-PIP has shown promise as an anxiolytic agent. Preclinical studies demonstrated that it could reduce anxiety-like behaviors in animal models, indicating potential applicability in anxiety disorders .

- Neuroprotective Properties : Investigations into DMO-PIP's neuroprotective effects have revealed its ability to mitigate neuronal damage in models of neurodegenerative diseases. This property makes it a candidate for further research into treatments for conditions such as Alzheimer's disease .

Chemical Synthesis

DMO-PIP serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for further modifications that can lead to the development of new therapeutic agents. The compound can be synthesized through several methods, including:

- Alkylation Reactions : DMO-PIP can be synthesized via the alkylation of piperazine with 2,6-dimethoxyphenyl halides.

- Cyclization Reactions : Another method involves cyclizing appropriate precursors with piperazine under controlled conditions to yield the desired compound.

- Antimicrobial Properties : Recent studies have indicated that DMO-PIP exhibits antimicrobial activity against various bacterial strains. It disrupts microbial cell membranes and inhibits essential enzymatic processes within the cells, providing a basis for its potential use in developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that DMO-PIP may possess anticancer properties. In vitro experiments have shown that it can induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications .

Antidepressant Efficacy

A clinical trial explored the effects of DMO-PIP on patients with major depressive disorder (MDD). Results indicated a significant reduction in depressive symptoms compared to a placebo group, with patients reporting improved mood and decreased anxiety levels over an eight-week treatment period.

Anxiolytic Activity

In a controlled study involving rodents, DMO-PIP administration resulted in reduced anxiety-like behaviors measured through elevated plus maze tests. The findings suggest that DMO-PIP could be a viable candidate for developing new anxiolytic medications.

Neuroprotection

A study examining the neuroprotective effects of DMO-PIP in a model of traumatic brain injury found that treatment significantly reduced neuronal death and improved functional recovery compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 1-(2,6-Dimethoxyphenyl)piperazine involves its interaction with various molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission. This property makes it a potential candidate for the development of CNS drugs .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2,4-Dimethoxyphenyl)piperazine

- 1-(3,4-Dimethoxyphenyl)piperazine

- 1-(2,5-Dimethoxyphenyl)piperazine

Uniqueness

1-(2,6-Dimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its stability and fluorescence make it particularly valuable in applications where these properties are essential .

Actividad Biológica

1-(2,6-Dimethoxyphenyl)piperazine, a compound belonging to the piperazine family, exhibits notable biological activity that makes it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups on the aromatic ring and a piperazine ring. Its chemical formula is , indicating a composition of carbon, hydrogen, nitrogen, and oxygen atoms. The methoxy groups enhance its reactivity and solubility, making it suitable for various chemical reactions and biological assays .

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin receptors. Its structural similarity to known serotonin receptor antagonists suggests that it may modulate serotonin signaling pathways. This mechanism is critical for its potential therapeutic applications in treating psychiatric disorders and other conditions influenced by serotonin levels .

Biological Activity Overview

The biological activities associated with this compound include:

- Antidepressant Effects : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, potentially through the modulation of serotonin receptors.

- Antiparasitic Activity : Research has shown that derivatives of piperazine compounds can possess significant antiparasitic properties. For example, analogs with similar structures have demonstrated efficacy against Plasmodium species in vitro .

- Cytotoxicity : Some studies suggest that modifications to the piperazine structure can lead to varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in oncology .

Antidepressant Activity

A study published in Frontiers in Pharmacology explored the structure-activity relationship (SAR) of piperazine derivatives. It was found that compounds with methoxy substitutions exhibited enhanced binding affinity to serotonin receptors compared to their unsubstituted counterparts. This finding supports the hypothesis that this compound could be a candidate for further development as an antidepressant .

Antiparasitic Efficacy

Research focusing on piperazine derivatives has revealed promising results in combating malaria. A specific analog demonstrated an EC50 value of 4.7 nM against Plasmodium berghei, highlighting the potential for this compound or its derivatives to be effective in antiparasitic therapies .

Data Table: Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

1-(2,6-dimethoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-15-10-4-3-5-11(16-2)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUAGRXHOINATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427442 | |

| Record name | 1-(2,6-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148583-59-9 | |

| Record name | 1-(2,6-dimethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.